molecular formula C16H18N2 B010245 2-Biphenyl-4-yl-piperazine CAS No. 105242-10-2

2-Biphenyl-4-yl-piperazine

Cat. No.: B010245
CAS No.: 105242-10-2
M. Wt: 238.33 g/mol
InChI Key: QUINYTMXFWCKTN-UHFFFAOYSA-N
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Description

2-Biphenyl-4-yl-piperazine is an organic compound with the chemical formula C16H18N2. It is a white crystalline solid that is soluble in organic solvents such as ethanol and methylene chloride. This compound is primarily used in the field of drug synthesis and medicine, particularly in the synthesis of antipsychotic drugs, antidepressants, and anti-anxiety drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Biphenyl-4-yl-piperazine can be synthesized through a multi-step process:

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using the same steps mentioned above but optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the safety and efficiency of the process.

Chemical Reactions Analysis

2-Biphenyl-4-yl-piperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: It can also be reduced under appropriate conditions.

    Substitution Reactions: this compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biphenyl-4-yl-piperazine oxide, while reduction may produce biphenyl-4-yl-piperazine hydride .

Scientific Research Applications

2-Biphenyl-4-yl-piperazine has a wide range of scientific research applications:

Mechanism of Action

2-Biphenyl-4-yl-piperazine can be compared with other similar compounds, such as:

    Piperazine: A simpler structure with similar biological activities.

    Piperidine: Another heterocyclic compound with different pharmacological properties.

    Biphenyl Derivatives: Compounds with similar biphenyl structures but different functional groups.

Uniqueness: this compound is unique due to its specific combination of the biphenyl and piperazine moieties, which confer distinct chemical and biological properties. This uniqueness makes it valuable in the synthesis of various pharmaceuticals and specialty chemicals .

Comparison with Similar Compounds

Properties

IUPAC Name

2-(4-phenylphenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2/c1-2-4-13(5-3-1)14-6-8-15(9-7-14)16-12-17-10-11-18-16/h1-9,16-18H,10-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUINYTMXFWCKTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(CN1)C2=CC=C(C=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40378058
Record name 2-Biphenyl-4-yl-piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40378058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105242-10-2
Record name 2-Biphenyl-4-yl-piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40378058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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